molecular formula C9H8N2O3 B1301405 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 189497-99-2

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No. B1301405
M. Wt: 192.17 g/mol
InChI Key: USNYVKDHRBGXCZ-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is a heterocyclic compound . It has a molecular weight of 192.17 . The compound is typically a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is “2-oxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid” and its InChI code is "1S/C9H8N2O3/c12-8-4-10-7-3-5 (9 (13)14)1-2-6 (7)11-8/h1-3,10H,4H2, (H,11,12) (H,13,14)" .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Chemical Synthesis

“2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . The process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The protocol is environmentally benign with mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .

Biomedical Research

This compound is a key moiety present in various natural, synthetic and semi-synthetic chemical building blocks . It has multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment . Many synthetic chemicals like veranal which is used as a sedative and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .

Pharmaceutical Industry

In the pharmaceutical industry, this compound is used in the synthesis of carboxamides . The synthesized carboxamides showed a strong potency in inhibiting Acetylcholinesterase enzyme (AChE), which was evaluated by the in-house gas chromatography method . Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM) .

Agriculture

While there is no direct evidence of the use of this compound in agriculture, it’s worth noting that similar compounds have been used in the development of new pesticides and herbicides . The compound could potentially be used in the synthesis of new agrochemicals. However, further research would be needed to confirm its effectiveness and safety in this application.

Cosmetic Industry

Although there is no direct evidence of the use of this compound in the cosmetic industry, it’s possible that it could have potential applications. For example, it could be used in the formulation of skincare products, given its potential therapeutic and pharmacological activities . However, further research would be needed to confirm its effectiveness and safety in this application.

Energy Industry

There is no direct evidence of the use of this compound in the energy industry. However, similar compounds have been used in the development of new materials for energy storage and conversion . The compound could potentially be used in the synthesis of new materials for batteries or fuel cells. However, further research would be needed to confirm its effectiveness in this application.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYVKDHRBGXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365993
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

CAS RN

189497-99-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Citations

For This Compound
2
Citations
J Hu, Y Wang, Y Li, D Cao, L Xu, SS Song… - European Journal of …, 2018 - Elsevier
Recently, several kinase inhibitors were found to also inhibit bromodomains, providing a new strategy for the discovery of bromodomain inhibitors. Along this line, starting from PLK1-…
Number of citations: 19 www.sciencedirect.com
VA Mamedov, EA Khafizova, VV Syakaev… - Chemistry of …, 2017 - Springer
An effective one-step method is proposed for the synthesis of 2-(indol-2-yl)benzimidazoles from 3-(2-nitrobenzyl)quinoxalin-2(1Н)-ones without using metal catalysts and reagents. This …
Number of citations: 1 link.springer.com

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